molecular formula C15H15N3O3S2 B4419065 2-(3,4-Dimethoxyphenyl)-5-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-1,3,4-oxadiazole

2-(3,4-Dimethoxyphenyl)-5-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-1,3,4-oxadiazole

Cat. No.: B4419065
M. Wt: 349.4 g/mol
InChI Key: QAAULQWIIOTGBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethoxyphenyl)-5-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-1,3,4-oxadiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic, thiazole, and oxadiazole rings, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-5-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-1,3,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common method includes the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-5-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the thiazole moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic ring or the thiazole ring[][3].

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic or thiazole rings .

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-5-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-1,3,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-5-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-1,3,4-oxadiazole involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to biological effects. The specific pathways involved depend on the context of its application, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-ylacetic acid
  • 3,4-Dimethoxyphenylacetic acid
  • Methyl 3,4-Dimethoxyphenyl Acetate

Uniqueness

Compared to similar compounds, 2-(3,4-Dimethoxyphenyl)-5-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-1,3,4-oxadiazole stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of both thiazole and oxadiazole rings in the same molecule is relatively rare and contributes to its versatility in various applications.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S2/c1-9-16-11(7-22-9)8-23-15-18-17-14(21-15)10-4-5-12(19-2)13(6-10)20-3/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAAULQWIIOTGBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CSC2=NN=C(O2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-Dimethoxyphenyl)-5-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-1,3,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
2-(3,4-Dimethoxyphenyl)-5-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-1,3,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
2-(3,4-Dimethoxyphenyl)-5-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-1,3,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.